molecular formula C15H15N3S B5874709 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine

1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine

Cat. No. B5874709
M. Wt: 269.4 g/mol
InChI Key: GNFJUCMKKLIXBE-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine, also known as PTMBA, is a benzimidazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound exhibits a range of interesting biochemical and physiological effects, making it a promising candidate for various research studies.

Mechanism of Action

The exact mechanism of action of 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine is not fully understood. However, it is believed that the compound exerts its therapeutic effects by interacting with various cellular targets. 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. Additionally, 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine has been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine has been shown to exhibit a range of interesting biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine has been shown to possess potent anti-oxidant properties, which may help to protect against oxidative stress-related diseases. Furthermore, 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine has been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine is its versatility in terms of potential therapeutic applications. The compound has been shown to possess a range of interesting biochemical and physiological effects, making it a promising candidate for various research studies. Additionally, 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine is relatively easy to synthesize, making it readily available for laboratory experiments.
However, there are also some limitations to using 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine in lab experiments. The compound is relatively unstable and may decompose over time, which could affect the accuracy of experimental results. Additionally, the exact mechanism of action of 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine is not fully understood, which could make it difficult to design experiments that target specific cellular pathways.

Future Directions

There are several potential future directions for research involving 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine. One area of interest is the development of 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine-based anti-cancer therapies. The compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer treatment. Additionally, 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine's anti-inflammatory and anti-oxidant properties may make it a promising candidate for the treatment of other diseases, such as neurodegenerative disorders.
Another potential area of research is the development of 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine-based antimicrobial agents. The compound has been shown to possess potent antimicrobial properties, making it a potential candidate for the treatment of bacterial and viral infections.
Overall, 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine is a promising compound that has the potential to be used in a range of therapeutic applications. Further research is needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases.

Synthesis Methods

1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine can be synthesized through a multi-step reaction process. The first step involves the formation of 2-mercapto benzimidazole, which is then reacted with 2-bromo-1-propene to produce 1-propyl-2-mercapto benzimidazole. The final step involves the reaction of 1-propyl-2-mercapto benzimidazole with 2-thiophenecarboxaldehyde to produce 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine.

Scientific Research Applications

1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-cancer, anti-inflammatory, anti-microbial, and anti-viral activities. Additionally, 1-propyl-N-(2-thienylmethylene)-1H-benzimidazol-2-amine has been found to possess potent antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

(E)-N-(1-propylbenzimidazol-2-yl)-1-thiophen-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-2-9-18-14-8-4-3-7-13(14)17-15(18)16-11-12-6-5-10-19-12/h3-8,10-11H,2,9H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFJUCMKKLIXBE-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1N=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=CC=CC=C2N=C1/N=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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